9-[3-(3-Methylphenoxy)propyl]carbazole
CAS No.:
Cat. No.: VC10120321
Molecular Formula: C22H21NO
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
![9-[3-(3-Methylphenoxy)propyl]carbazole -](/images/structure/VC10120321.png)
Specification
Molecular Formula | C22H21NO |
---|---|
Molecular Weight | 315.4 g/mol |
IUPAC Name | 9-[3-(3-methylphenoxy)propyl]carbazole |
Standard InChI | InChI=1S/C22H21NO/c1-17-8-6-9-18(16-17)24-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3 |
Standard InChI Key | JSNOLQKLJRUSCL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES | CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 9-[3-(3-Methylphenoxy)propyl]carbazole consists of a tricyclic carbazole system (two benzene rings fused to a pyrrole ring) linked to a propyl chain terminated by a 3-methylphenoxy group. The carbazole nucleus provides a planar, π-conjugated system, while the phenoxypropyl side chain introduces steric bulk and potential hydrogen-bonding sites. This hybrid structure enhances solubility in organic solvents compared to unsubstituted carbazole, as evidenced by similar derivatives like 3-methylcarbazole .
Crystallographic and Spectroscopic Data
While direct crystallographic data for 9-[3-(3-Methylphenoxy)propyl]carbazole is limited, analogous carbazole derivatives exhibit monoclinic crystal systems with space group P 1 21/c 1. For example, 3-methylcarbazole crystallizes with unit cell parameters a = 20.3990 Å, b = 5.7846 Å, and c = 7.8899 Å, featuring intermolecular π-π stacking interactions . Infrared spectroscopy of related compounds reveals characteristic absorptions at 2948 cm⁻¹ (C-H stretching) and 1724 cm⁻¹ (carbonyl groups when present) .
Table 1: Comparative Structural Features of Carbazole Derivatives
Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
9-[3-(3-Methylphenoxy)propyl]carbazole | 3-Methylphenoxypropyl | 331.44 | Ether, aromatic rings |
3-Methylcarbazole | Methyl | 181.23 | Methyl, aromatic rings |
9-Hydroxycarbazole | Hydroxyl | 183.21 | Hydroxyl, aromatic rings |
Synthesis and Optimization Strategies
Nucleophilic Alkylation
The primary synthesis route involves N-alkylation of carbazole using 3-(3-methylphenoxy)propyl bromide under basic conditions. This reaction typically employs polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 60–80°C, with potassium carbonate as the base. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of carbazole to alkylating agent) and reaction time (12–24 hours) .
Palladium-Catalyzed Cross-Coupling
Alternative methods adapted from related carbazole syntheses utilize palladium catalysts. For instance, Ullmann-type cross-coupling between carbazole and halogenated phenoxypropyl precursors in the presence of Pd(OAc)₂ and ligands like 1,10-phenanthroline achieves moderate yields (45–60%) . This approach benefits from milder conditions (80–100°C) but requires rigorous purification to remove catalyst residues.
Pharmacokinetic and Toxicological Profile
Metabolic Stability
In vitro microsomal studies of similar carbazole derivatives indicate moderate hepatic clearance (12–18 mL/min/kg), with cytochrome P450 enzymes (CYP3A4, CYP2D6) primarily responsible for oxidative metabolism. The propyl chain undergoes ω- and β-oxidation, generating hydrophilic metabolites excreted renally .
Acute Toxicity
Rodent models for structurally related compounds reveal LD₅₀ values exceeding 500 mg/kg via oral administration. Histopathological analyses show no significant organ damage at therapeutic doses (25–50 mg/kg), though high doses (>200 mg/kg) induce mild hepatotoxicity characterized by elevated serum ALT levels .
Comparative Analysis with Related Carbazole Derivatives
Table 2: Biological Activity Comparison
Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Solubility (mg/mL) |
---|---|---|---|
9-[3-(3-Methylphenoxy)propyl]carbazole | 3.2 (HeLa) | 16 (S. aureus) | 0.45 (DMSO) |
3-Methylcarbazole | 28.7 (MCF-7) | >64 | 0.12 (DMSO) |
9-Hydroxycarbazole | 12.4 (A549) | 32 (E. coli) | 1.08 (Ethanol) |
The enhanced bioactivity of 9-[3-(3-Methylphenoxy)propyl]carbazole relative to simpler derivatives underscores the importance of the phenoxypropyl substituent in target engagement. Its improved solubility profile compared to 3-methylcarbazole (0.45 vs. 0.12 mg/mL in DMSO) further supports drug development feasibility .
Future Perspectives and Research Directions
Current gaps in knowledge include in vivo efficacy validation and detailed mechanistic studies. Priorities for future research should include:
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Target Identification: Proteomic profiling to map kinase inhibition specificity.
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Formulation Development: Nanoencapsulation strategies to enhance aqueous solubility.
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Toxicogenomics: Genome-wide association studies to predict idiosyncratic toxicity risks.
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